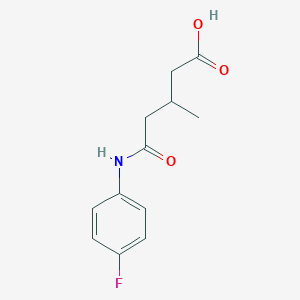![molecular formula C17H17ClN4O3S2 B277022 N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B277022.png)
N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is a novel chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized through a specific method.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis, as well as by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to have a low toxicity profile, making it a potentially safe compound for use in scientific research. Additionally, it has been shown to have good solubility in water and organic solvents, which may make it easier to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential as a new antimicrobial and anticancer agent. This may open up new avenues for research in these areas. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide. One area of interest is its potential as a new antimicrobial agent. Further studies could investigate its effectiveness against a wider range of bacterial and fungal strains. Another area of interest is its potential as an anticancer agent. Studies could investigate its effectiveness against different types of cancer cells and explore its mechanism of action in more detail. Additionally, further research could investigate the compound's potential as a drug delivery system or as a scaffold for the development of new drugs.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide involves a multistep process. The starting material is 3-chloro-4-hydroxy-5-nitrobenzenesulfonamide, which is reacted with sodium sulfide and sodium hydrosulfide to yield 3-chloro-4-hydroxy-5-(sulfanyl)benzenesulfonamide. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol to produce N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide. Finally, this compound is reacted with 2,4,6-trimethylbenzenesulfonyl chloride to yield the final product.
Applications De Recherche Scientifique
N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C17H17ClN4O3S2 |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-hydroxy-5-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H17ClN4O3S2/c1-9-4-10(2)16(11(3)5-9)27(24,25)22-12-6-13(18)15(23)14(7-12)26-17-19-8-20-21-17/h4-8,22-23H,1-3H3,(H,19,20,21) |
Clé InChI |
AQJIKXZEXCRUFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)SC3=NC=NN3)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)SC3=NC=NN3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)


![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)
![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276970.png)